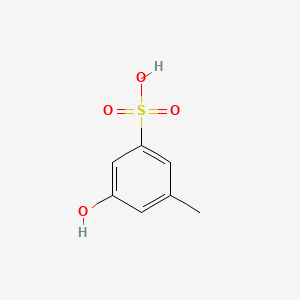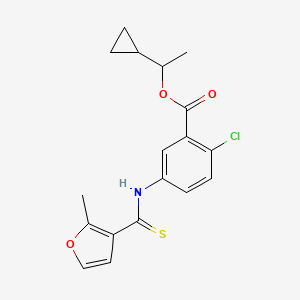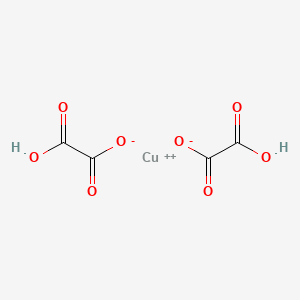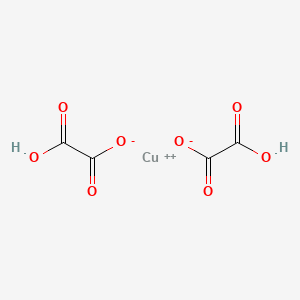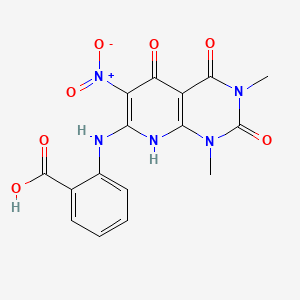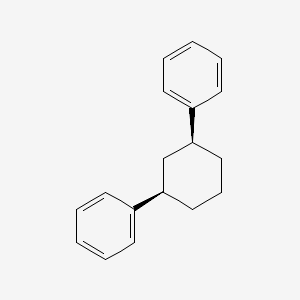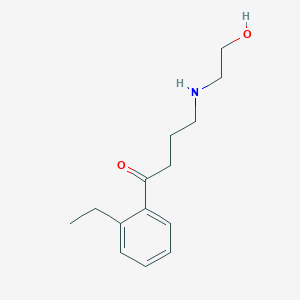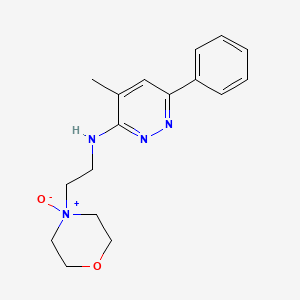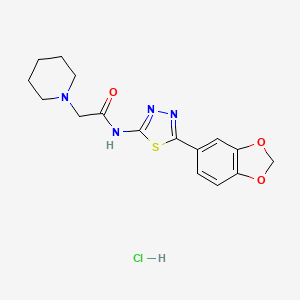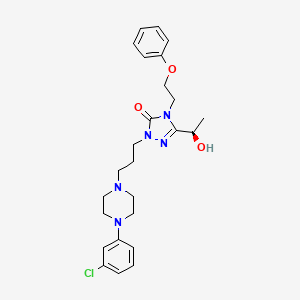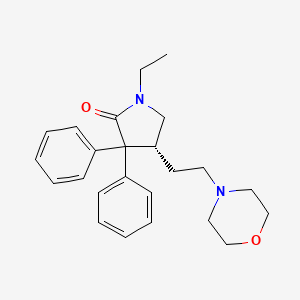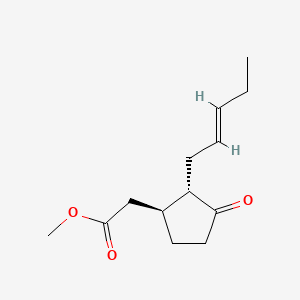
Morpholinomethylenebisphosphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholinomethylenebisphosphonic acid, sodium salt is a chemical compound with the molecular formula C5H9NNa4O7P2 and a molecular weight of 349.03 g/mol . This compound is known for its unique structure, which includes a morpholine ring and two phosphonic acid groups. It is commonly used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholinomethylenebisphosphonic acid, sodium salt typically involves the reaction of morpholine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Morpholine, formaldehyde, and phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholinomethyl intermediate. This intermediate is then reacted with phosphorous acid to yield morpholinomethylenebisphosphonic acid. Finally, the acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Morpholinomethylenebisphosphonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphonic acid groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Morpholinomethylenebisphosphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its similarity to bisphosphonates.
Industry: It is used in the formulation of detergents, water treatment chemicals, and other industrial products.
作用机制
The mechanism of action of morpholinomethylenebisphosphonic acid, sodium salt involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption . This mechanism is similar to that of other bisphosphonates, which are used to treat osteoporosis and other bone diseases.
相似化合物的比较
Morpholinomethylenebisphosphonic acid, sodium salt can be compared with other bisphosphonates, such as alendronate, risedronate, and zoledronic acid. These compounds share a similar core structure but differ in their side chains, which can affect their potency, bioavailability, and specific applications . The unique morpholine ring in this compound distinguishes it from other bisphosphonates and may confer specific advantages in certain applications.
List of Similar Compounds
- Alendronate
- Risedronate
- Zoledronic acid
- Ibandronate
- Pamidronate
These compounds are all used in the treatment of bone diseases and share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
属性
CAS 编号 |
94200-61-0 |
|---|---|
分子式 |
C5H9NNa4O7P2 |
分子量 |
349.03 g/mol |
IUPAC 名称 |
tetrasodium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C5H13NO7P2.4Na/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI 键 |
PWQRKQIXAALOTE-UHFFFAOYSA-J |
规范 SMILES |
C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


